Cas no 2229556-45-8 (2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid)

2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid
- 2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid
- EN300-1817446
- 2229556-45-8
-
- インチ: 1S/C6H8N4O3/c11-3(4(12)13)6(1-2-6)5-7-9-10-8-5/h3,11H,1-2H2,(H,12,13)(H,7,8,9,10)
- InChIKey: YLANHJYGNSIFQI-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(C2N=NNN=2)CC1
計算された属性
- せいみつぶんしりょう: 184.05964013g/mol
- どういたいしつりょう: 184.05964013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 112Ų
2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817446-0.25g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 0.25g |
$1708.0 | 2023-09-19 | ||
Enamine | EN300-1817446-2.5g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 2.5g |
$3641.0 | 2023-09-19 | ||
Enamine | EN300-1817446-1g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 1g |
$1857.0 | 2023-09-19 | ||
Enamine | EN300-1817446-10g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 10g |
$7988.0 | 2023-09-19 | ||
Enamine | EN300-1817446-1.0g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 1g |
$1857.0 | 2023-06-01 | ||
Enamine | EN300-1817446-0.1g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 0.1g |
$1635.0 | 2023-09-19 | ||
Enamine | EN300-1817446-10.0g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 10g |
$7988.0 | 2023-06-01 | ||
Enamine | EN300-1817446-5g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 5g |
$5387.0 | 2023-09-19 | ||
Enamine | EN300-1817446-0.05g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 0.05g |
$1560.0 | 2023-09-19 | ||
Enamine | EN300-1817446-0.5g |
2-hydroxy-2-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]acetic acid |
2229556-45-8 | 0.5g |
$1783.0 | 2023-09-19 |
2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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S. Ahmed Chem. Commun., 2009, 6421-6423
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5. Book reviews
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acidに関する追加情報
Introduction to 2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid (CAS No: 2229556-45-8)
2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid, identified by the CAS number 2229556-45-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a cyclopropyl ring substituted with a tetrazole moiety, which is known for its potential bioactivity. The presence of both hydroxyl and carboxylic acid functional groups further enhances its chemical reactivity and utility in synthetic chemistry.
The structural motif of 2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid positions it as a promising candidate for further exploration in medicinal chemistry. The cyclopropyl group is a small, rigid three-membered ring that often serves as a scaffold in drug design due to its ability to fit into specific binding pockets in biological targets. Meanwhile, the tetrazole ring is a heterocyclic compound that has been widely studied for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that the tetrazole moiety may interact with enzymes and receptors involved in critical metabolic pathways. The hydroxyl group could participate in hydrogen bonding interactions, enhancing the compound's affinity for biological macromolecules. These features make 2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid an intriguing molecule for developing novel therapeutic agents.
In the context of drug discovery, the synthesis of derivatives of 2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid has been explored to optimize its pharmacokinetic and pharmacodynamic properties. Researchers have focused on modifying the substituents on the cyclopropyl ring and the tetrazole moiety to improve solubility, bioavailability, and target specificity. For instance, introducing fluorine atoms or other electronegative groups could enhance metabolic stability while maintaining or improving biological activity.
The potential applications of 2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules used in agrochemicals and materials science. Additionally, the compound's ability to undergo various chemical transformations allows for its incorporation into libraries of diverse compounds for high-throughput screening assays.
Current research in this area is supported by innovative synthetic methodologies that have enabled the efficient preparation of 2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to achieve high yields and enantioselectivity. These advancements are crucial for facilitating further exploration of the compound's biological activities and potential therapeutic uses.
The safety profile of 2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid is another critical aspect that has been examined in preclinical studies. Initial toxicity assessments indicate that the compound exhibits moderate solubility in water and organic solvents alike, which could influence its formulation as an active pharmaceutical ingredient. Furthermore, preliminary pharmacokinetic studies suggest that it undergoes rapid metabolism in vivo but does not accumulate significantly at therapeutic doses.
As interest in targeted therapies grows worldwide, 2-hydroxy - 2 - 1 - ( 1 H - 1 , 2 , 3 , 4 - tetrazol - 5 - yl ) - cyc lo prop y lacetic ac id ( CAS No: 2229556 -45 -8 ) holds promise as a key component in next-generation drug candidates . Its unique structural features and demonstrated bioactivity position it as an essential molecule for further investigation by researchers across multiple disciplines .
The integration of machine learning algorithms into drug discovery pipelines has also facilitated the identification of novel analogs of CAS No:2229556 -45 -8 with enhanced properties. By leveraging large datasets of known bioactive compounds and their interactions with biological targets, machine learning models can predict new structures with desirable characteristics. This approach has already led to several promising candidates that are being tested in preclinical trials.
In conclusion, CAS No:2229556 -45 -8 represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications . The ongoing research efforts aimed at optimizing its pharmacological properties highlight its importance as a scaffold for developing new drugs . As scientific understanding evolves, this compound will continue to be a focal point for innovation in medicinal chemistry .
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